molecular formula C8H6FNO4 B14846442 4-Fluoro-6-(methoxycarbonyl)pyridine-2-carboxylic acid

4-Fluoro-6-(methoxycarbonyl)pyridine-2-carboxylic acid

Cat. No.: B14846442
M. Wt: 199.14 g/mol
InChI Key: UCAAJGUAWSYXHC-UHFFFAOYSA-N
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Description

4-Fluoro-6-(methoxycarbonyl)pyridine-2-carboxylic acid is a fluorinated pyridine derivative. The presence of fluorine atoms in the aromatic ring imparts unique physical, chemical, and biological properties to the compound. Fluorinated pyridines are of significant interest due to their reduced basicity and reactivity compared to their chlorinated and brominated analogues .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fluorinated pyridines, including 4-Fluoro-6-(methoxycarbonyl)pyridine-2-carboxylic acid, can be achieved through various methods. One common method involves the fluorination of pyridine derivatives using reagents such as aluminum fluoride and copper fluoride at high temperatures (450–500°C) . Another method includes the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature .

Industrial Production Methods: Industrial production of fluorinated pyridines often involves large-scale fluorination processes using specialized equipment to handle the high temperatures and reactive fluorinating agents. The choice of fluorinating reagent and reaction conditions is optimized to achieve high yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-6-(methoxycarbonyl)pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the functional groups on the pyridine ring .

Scientific Research Applications

4-Fluoro-6-(methoxycarbonyl)pyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-6-(methoxycarbonyl)pyridine-2-carboxylic acid involves its interaction with molecular targets and pathways in biological systems. The presence of the fluorine atom enhances the compound’s ability to interact with specific enzymes and receptors, potentially leading to altered biological activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid
  • 2-Fluoro-3-bromopyridine
  • 2,6-Difluoropyridine

Comparison: 4-Fluoro-6-(methoxycarbonyl)pyridine-2-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct physical and chemical properties. Compared to other fluorinated pyridines, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H6FNO4

Molecular Weight

199.14 g/mol

IUPAC Name

4-fluoro-6-methoxycarbonylpyridine-2-carboxylic acid

InChI

InChI=1S/C8H6FNO4/c1-14-8(13)6-3-4(9)2-5(10-6)7(11)12/h2-3H,1H3,(H,11,12)

InChI Key

UCAAJGUAWSYXHC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=N1)C(=O)O)F

Origin of Product

United States

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